1-[3-(quinolin-8-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one
Beschreibung
The compound “1-[3-(quinolin-8-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one” is a benzodiazol-2-one derivative characterized by a quinoline-8-thioether substituent linked via a three-carbon propyl chain. The benzodiazol-2-one core (C7H5N2O) is a bicyclic structure with a carbonyl group at position 2, contributing to its planar geometry and hydrogen-bonding capacity.
Eigenschaften
IUPAC Name |
3-(3-quinolin-8-ylsulfanylpropyl)-1H-benzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c23-19-21-15-8-1-2-9-16(15)22(19)12-5-13-24-17-10-3-6-14-7-4-11-20-18(14)17/h1-4,6-11H,5,12-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFAQMZEELHQOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CCCSC3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Nucleophilic Substitution for Alkylation
The introduction of the 3-(quinolin-8-ylsulfanyl)propyl side chain to the benzimidazolone core typically begins with alkylation. A representative method involves reacting 2-mercaptobenzimidazole with 1-bromo-3-chloropropane in the presence of a base such as sodium hydroxide. This step forms a thioether intermediate, which is subsequently oxidized to the sulfone or further functionalized.
Example Protocol (Adapted from FR2563518A1):
Oxidation of Thioether to Sulfone
The thioether intermediate undergoes oxidation to yield the sulfone moiety. Hydrogen peroxide in acetic acid or ethanol is commonly employed, with reaction times and temperatures influencing efficiency.
Optimized Oxidation Conditions:
| Parameter | Condition 1 (Acetic Acid) | Condition 2 (Ethanol) |
|---|---|---|
| Oxidizing Agent | 30% H₂O₂ (1.3 eq) | 30% H₂O₂ (1.3 eq) |
| Solvent | Acetic Acid | Ethanol |
| Temperature | 100°C | Reflux (78°C) |
| Reaction Time | 1 hour | 48 hours |
| Yield | 71% | 64% |
The shorter reaction time in acetic acid (Condition 1) favors higher yields, though ethanol (Condition 2) may reduce side reactions.
Adaptation for Quinolin-8-ylsulfanyl Functionalization
Thiol-Quinoline Coupling
Introducing the quinolin-8-ylsulfanyl group requires substituting the chloride in 1-(3-chloropropyl)-2,3-dihydro-1H-benzimidazol-2-one with 8-mercaptoquinoline. This SN2 reaction is facilitated by polar aprotic solvents and mild bases.
Proposed Reaction Mechanism:
Critical Parameters:
-
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Base: Potassium carbonate (2.0 eq)
-
Temperature: 80–100°C
-
Monitoring: Thin-layer chromatography (TLC) for thiol consumption
Challenges and Mitigations
-
Steric Hindrance: The bulky quinoline group may slow substitution. Increasing reaction time (24–48 hours) or using phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve kinetics.
-
Byproduct Formation: Competing elimination reactions may occur. Maintaining anhydrous conditions and controlled temperatures minimizes degradation.
Integrated Synthetic Pathway
Stepwise Synthesis
A plausible route combines alkylation, oxidation, and thiol-quinoline coupling:
-
Alkylation:
-
Oxidation:
-
Thiol-Quinoline Coupling:
Purification and Characterization
-
Crystallization: A 2:1 mixture of 2-propanol and water effectively purifies intermediates.
-
Analytical Data:
Comparative Analysis of Methodologies
Mechanistic Insights and Reaction Optimization
Nucleophilic Substitution Kinetics
The second-order kinetics of the thiol-quinoline coupling can be modeled using the Arrhenius equation:
Where (activation energy) is reduced by polar solvents, enhancing nucleophilicity.
Solvent Effects
-
DMF: Enhances solubility of aromatic thiols but may necessitate higher temperatures.
-
Ethanol: Eco-friendly but limits reaction rates due to lower polarity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(quinolin-8-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the quinoline-8-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the quinoline or benzodiazolone moieties.
Substitution: Halogenation or alkylation reactions can occur at specific positions on the quinoline or benzodiazolone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while alkylation can be performed using alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoline or benzodiazolone rings.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound has shown promise in the development of novel therapeutic agents due to its ability to interact with various biological targets:
- Antidepressant Activity : Research indicates that derivatives of benzodiazolone compounds exhibit antidepressant properties. The structural similarities suggest that this compound may also possess similar effects, potentially leading to new treatments for depression .
Antimicrobial Properties
Quinoline-based compounds are known for their antimicrobial activity. Studies have demonstrated that modifications to the quinoline structure can enhance antibacterial and antifungal properties. This compound may be explored for its efficacy against resistant strains of bacteria and fungi.
Cancer Research
There is growing interest in the use of benzodiazolone derivatives in cancer therapy. Compounds with similar structures have been reported to exhibit cytotoxic effects against various cancer cell lines. Investigating the anticancer potential of this compound could lead to the discovery of new chemotherapeutic agents.
Neuroprotective Effects
Given the implications of quinoline derivatives in neuropharmacology, this compound could be studied for its neuroprotective effects. Initial findings suggest that related compounds can modulate neurotransmitter systems, indicating potential applications in neurodegenerative diseases.
Case Studies and Research Findings
Wirkmechanismus
The mechanism of action of 1-[3-(quinolin-8-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with molecular targets in biological systems. The quinoline moiety can intercalate with DNA, inhibiting its replication and transcription. Additionally, the benzodiazolone structure can interact with various enzymes, modulating their activity. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural and Pharmacological Comparisons
*Calculated based on molecular formula.
Key Differences and Implications
Substituent Effects on Bioactivity
- Domperidone : The piperidinylpropyl group enhances binding to dopamine receptors in the chemoreceptor trigger zone, while the chloro substituent increases metabolic stability. Clinical use includes nausea/vomiting treatment .
- Target Compound: The quinolin-8-ylsulfanyl group may confer distinct receptor interactions (e.g., serotonin or adenosine receptors) due to quinoline’s affinity for heterocyclic binding pockets.
Biologische Aktivität
1-[3-(quinolin-8-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS No. 852697-48-4) is a synthetic compound that belongs to the class of benzimidazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The following sections will delve into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 335.4 g/mol. The structure features a quinoline moiety linked to a benzodiazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 335.4 g/mol |
| CAS Number | 852697-48-4 |
Antimicrobial Activity
Benzimidazole derivatives, including the compound , have shown significant antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various bacterial strains and fungi. For instance, studies have demonstrated that benzimidazole derivatives can inhibit growth in Gram-positive and Gram-negative bacteria, as well as exhibit antifungal effects.
Case Study:
A study by Luo et al. (2015) synthesized several benzimidazole-based compounds and reported notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics such as ciprofloxacin .
Anticancer Properties
The benzimidazole scaffold is recognized for its anticancer potential. Compounds derived from this structure have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth.
Mechanism of Action:
The proposed mechanism involves the modulation of cell signaling pathways related to apoptosis and cell proliferation. For example, certain benzimidazole derivatives have been shown to activate p53 pathways, leading to increased apoptosis in cancerous cells .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of benzimidazole derivatives. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.
Research Findings:
A comprehensive review indicated that benzimidazole derivatives could significantly reduce inflammation markers in animal models, suggesting their potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Modifications to the quinoline or benzodiazole rings can enhance or diminish activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Substitution on quinoline | Increased antibacterial activity |
| Alterations on benzodiazole | Enhanced anticancer effects |
Q & A
Basic: What synthetic strategies are recommended for preparing 1-[3-(quinolin-8-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the benzodiazole core followed by coupling with the quinoline-sulfanylpropyl moiety. Key steps include:
- Nucleophilic substitution : To attach the quinolin-8-ylsulfanyl group to the propyl chain.
- Cyclization : To form the benzodiazole ring using reagents like carbodiimides or thiourea derivatives under controlled pH and temperature .
- Purification : High-performance liquid chromatography (HPLC) is critical for isolating intermediates, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity .
Optimization focuses on solvent polarity (e.g., dimethylformamide for solubility), temperature (60–80°C for cyclization), and catalyst selection (e.g., palladium for cross-coupling reactions) .
Basic: How can researchers characterize the molecular structure and purity of this compound?
Answer:
- X-ray crystallography : Resolves the 3D arrangement of the benzodiazole-quinoline hybrid, confirming bond angles and substituent positions .
- NMR spectroscopy : 1H and 13C NMR identify proton environments (e.g., quinoline aromatic protons at δ 8.5–9.0 ppm) and verify the absence of unreacted intermediates .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z 390.12) and detects isotopic patterns for sulfur-containing groups .
Advanced: How do structural modifications (e.g., substituent variations on the benzodiazole or quinoline moieties) impact biological activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Benzodiazole core : Electron-withdrawing groups (e.g., chloro at position 5) enhance binding to enzymatic targets like kinases, while bulky substituents reduce bioavailability .
- Quinoline-sulfanyl linkage : The sulfur atom improves membrane permeability, but replacing it with oxygen decreases metabolic stability .
- Propyl chain length : Shorter chains (C2) reduce off-target interactions, while longer chains (C4) increase lipophilicity and CNS penetration .
Methodologically, computational docking (e.g., AutoDock Vina) paired with in vitro assays (e.g., enzyme inhibition IC50 measurements) guides rational design .
Advanced: What experimental approaches resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized bioassays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and control compounds (e.g., doxorubicin for apoptosis assays) to ensure reproducibility .
- Purity validation : Re-test batches with ≥98% HPLC purity to exclude confounding effects from byproducts .
- Mechanistic profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target pathways that may explain divergent results .
Basic: What are the primary biological targets or pathways hypothesized for this compound?
Answer:
Preliminary studies suggest:
- Kinase inhibition : The benzodiazole core mimics ATP-binding pockets in kinases (e.g., JAK2, EGFR), with IC50 values in the low micromolar range .
- Antimicrobial activity : The quinoline moiety disrupts bacterial DNA gyrase, showing MIC values of 2–8 µg/mL against S. aureus .
- Apoptosis induction : Flow cytometry (Annexin V/PI staining) reveals caspase-3 activation in cancer cell lines .
Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Answer:
- ADMET prediction : Tools like SwissADME predict logP (target ~3.5 for oral bioavailability) and cytochrome P450 interactions (e.g., CYP3A4 inhibition risk) .
- Molecular dynamics (MD) : Simulates binding stability to targets (e.g., RMSD < 2.0 Å over 100 ns trajectories) and identifies flexible regions for modification .
- Solubility enhancement : Co-crystal screening (via Mercury CSD) with coformers like succinic acid improves aqueous solubility without altering activity .
Basic: What analytical techniques are essential for monitoring reaction intermediates during synthesis?
Answer:
- Thin-layer chromatography (TLC) : Tracks progress of sulfanylpropyl coupling using silica gel plates and UV visualization .
- Fourier-transform infrared (FTIR) spectroscopy : Confirms thioether bond formation (C-S stretch at ~700 cm⁻¹) and benzodiazole carbonyl groups (C=O at ~1700 cm⁻¹) .
- Gas chromatography (GC) : Quantifies volatile byproducts (e.g., ethyl acetate residues) in final purification steps .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
Answer:
- CRISPR-Cas9 knockout : Validate target engagement by comparing activity in wild-type vs. kinase-deficient cell lines .
- Isothermal titration calorimetry (ITC) : Measures binding affinity (Kd) to purified enzymes (e.g., ΔG = -10 kcal/mol for JAK2) .
- In vivo pharmacokinetics : Radiolabeled analogs (e.g., 14C-tagged) track tissue distribution in rodent models .
Basic: What safety and handling protocols are recommended for this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy (LD50 > 500 mg/kg in rats) .
- Waste disposal : Neutralize acidic byproducts (pH 6–8) before disposal in halogenated waste containers .
- Stability testing : Store at -20°C under argon to prevent sulfanyl group oxidation (degradation <5% over 6 months) .
Advanced: How can researchers address low yield in the final coupling step of the synthesis?
Answer:
- Catalyst screening : Test Pd(PPh3)4 vs. CuI for Suzuki-Miyaura coupling efficiency (yield improvement from 45% to 72%) .
- Solvent optimization : Switch from THF to DMF to enhance solubility of the quinoline intermediate .
- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 2 hours at 100°C, minimizing decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
